molecular formula C4H9O4S- B14744241 Butan-2-yl sulfate CAS No. 3004-76-0

Butan-2-yl sulfate

Cat. No.: B14744241
CAS No.: 3004-76-0
M. Wt: 153.18 g/mol
InChI Key: PGKWEMPRRKCZSF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Butan-2-yl sulfate can be synthesized through the esterification of butan-2-ol with sulfuric acid. The reaction typically involves the following steps:

    Reactants: Butan-2-ol and sulfuric acid.

    Reaction Conditions: The reaction is carried out under acidic conditions, often at elevated temperatures to facilitate the esterification process.

    Procedure: Butan-2-ol is mixed with concentrated sulfuric acid, and the mixture is heated. The reaction proceeds with the formation of this compound and water as a byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous processes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl sulfate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, this compound can hydrolyze to form butan-2-ol and sulfuric acid.

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.

    Oxidation and Reduction: While less common, this compound can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of a suitable catalyst.

    Oxidation/Reduction: Strong oxidizing or reducing agents under controlled conditions.

Major Products Formed

    Hydrolysis: Butan-2-ol and sulfuric acid.

    Substitution: Various substituted butan-2-yl derivatives depending on the nucleophile used.

Scientific Research Applications

Butan-2-yl sulfate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: Studies have explored its potential effects on biological systems, including its interactions with enzymes and other biomolecules.

    Medicine: Research into its pharmacological properties and potential therapeutic applications is ongoing.

    Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of butan-2-yl sulfate involves its interaction with molecular targets such as enzymes and receptors. The sulfate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Butan-2-ol: The parent alcohol from which butan-2-yl sulfate is derived.

    Butan-1-yl sulfate: A structural isomer with the sulfate group attached to the primary carbon.

    Isobutyl sulfate: An isomer with a different branching pattern.

Uniqueness

This compound is unique due to its secondary sulfate ester structure, which imparts distinct chemical and physical properties compared to its isomers

Properties

CAS No.

3004-76-0

Molecular Formula

C4H9O4S-

Molecular Weight

153.18 g/mol

IUPAC Name

butan-2-yl sulfate

InChI

InChI=1S/C4H10O4S/c1-3-4(2)8-9(5,6)7/h4H,3H2,1-2H3,(H,5,6,7)/p-1

InChI Key

PGKWEMPRRKCZSF-UHFFFAOYSA-M

Canonical SMILES

CCC(C)OS(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.